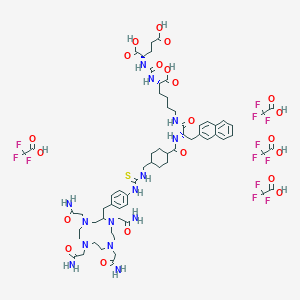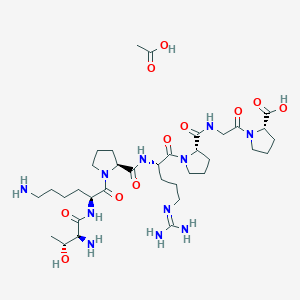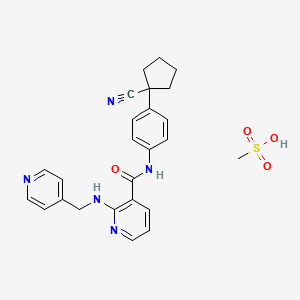
STAT3-IN-13r
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STAT3-IN-13r is a novel inhibitor of STAT3, targeting SH2 domain.
Wissenschaftliche Forschungsanwendungen
Role in Cancer Therapy and Molecular Targeting
STAT3-IN-13r is implicated in various research areas, particularly in cancer therapy. STAT3, the target of STAT3-IN-13r, is a transcription factor pivotal in cellular processes like cell growth and apoptosis. Its deregulation is associated with malignancies such as breast, head, neck, prostate, pancreatic, ovarian, and brain cancers, and melanoma. Targeting STAT3 activation is promising for inhibiting tumor growth and metastasis without affecting normal cells, suggesting its potential as a molecular target for cancer therapy. Extensive clinical research is directed towards finding anti-STAT3 agents with high single-agent activity, indicating the significance of STAT3 as a molecular target in cancer treatment (Santoni et al., 2015).
STAT3's Multifaceted Role and Therapeutic Potential
STAT3's role extends beyond transcriptional regulation. It is intricately linked with cellular metabolism regulation, both transcriptionally and non-transcriptionally. This multifaceted nature of STAT3 makes it a complex yet intriguing target for therapeutic interventions. The profound implications of STAT3 in regulating cellular metabolism highlight the potential consequences and considerations for therapeutic approaches, especially those currently under clinical experimentation (Demaria, Camporeale, & Poli, 2014).
Inhibitory Approaches and Therapeutic Potential
Several approaches are being investigated to inhibit STAT3, such as modulating upstream regulators, regulating RNA, and targeting STAT3 protein at different domains. The focus on small molecule STAT3 inhibitors has been the most explored, with both preclinical and clinical studies underway. This highlights the potential of STAT3 inhibitors as a cancer treatment, promising broad clinical impact (Wang, Crowe, Goldstein, & Yang, 2012).
STAT3 in Sepsis Management
STAT3 also plays a significant role in managing sepsis, a life-threatening organ dysfunction due to dysregulated host responses to infection. As a converging point for multiple inflammatory response pathways, targeting STAT3 in sepsis treatment shows promising therapeutic application. This implies the potential of STAT3 as a future biomarker and therapeutic target for sepsis, shedding light on its multifunctional nature and significance in different therapeutic areas (Lei et al., 2021).
Direct Inhibitors of STAT3
Extensive research on STAT3 has led to the identification of numerous direct inhibitors targeting different STAT3 domains, showcasing a strong interest in this target. The challenge lies in effectively targeting STAT3, given its intricate involvement in multiple cancer aspects. The large number of identified direct STAT3 inhibitors signifies the continuous efforts and advancements in understanding and targeting this complex molecule for cancer therapy (Gelain, Mori, Meneghetti, & Villa, 2019).
Eigenschaften
Produktname |
STAT3-IN-13r |
|---|---|
Molekularformel |
C27H30F2N2O2 |
Molekulargewicht |
452.5458 |
IUPAC-Name |
3,5-Bis-(4-fluoro-benzylidene)-4-oxo-cyclohexanecarboxylic acid (2-diethylamino-ethyl)-amide |
InChI |
InChI=1S/C27H30F2N2O2/c1-3-31(4-2)14-13-30-27(33)23-17-21(15-19-5-9-24(28)10-6-19)26(32)22(18-23)16-20-7-11-25(29)12-8-20/h5-12,15-16,23H,3-4,13-14,17-18H2,1-2H3,(H,30,33)/b21-15-,22-16- |
InChI-Schlüssel |
UYYOYSFFWXAVCM-BMJUYKDLSA-N |
SMILES |
O=C(C1C/C(C(/C(C1)=C\C2=CC=C(F)C=C2)=O)=C/C3=CC=C(F)C=C3)NCCN(CC)CC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
STAT3-IN-13r |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)
